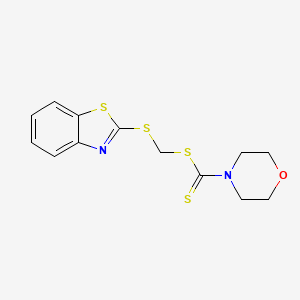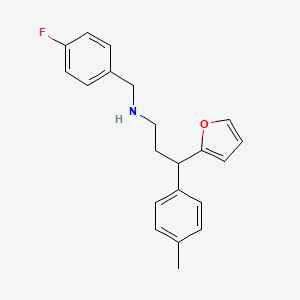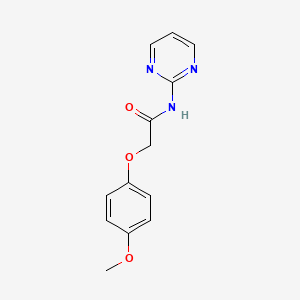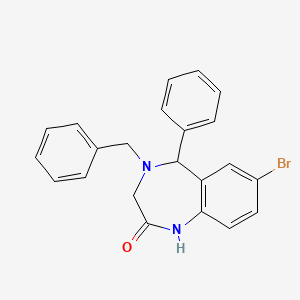![molecular formula C22H24ClN5O2S B11580496 6-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580496.png)
6-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Chloro-4-methoxyphenyl)-N-(2-methylpropyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole and thiadiazine ring system, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of 6-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Thiadiazine Ring: The triazole intermediate is then reacted with sulfur-containing reagents to form the thiadiazine ring.
Substitution Reactions: The final compound is obtained by introducing the 3-chloro-4-methoxyphenyl and 2-methylpropyl groups through substitution reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
6-(3-Chloro-4-methoxyphenyl)-N-(2-methylpropyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(3-Chloro-4-methoxyphenyl)-N-(2-methylpropyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Biological Research: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent for other diseases.
Chemical Research: Researchers investigate its chemical properties and reactions to develop new synthetic methodologies and understand its reactivity.
Mechanism of Action
The mechanism of action of 6-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves the inhibition of tubulin polymerization. This inhibition disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . The compound primarily targets the microtubules, which are essential for cell division, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar compounds to 6-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide include:
3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound also inhibits tubulin polymerization and induces apoptosis in cancer cells.
6-(4-Methoxyphenyl)-3-(2-thienylmethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its biological activity and potential therapeutic applications.
The uniqueness of 6-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide lies in its specific substituents, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C22H24ClN5O2S |
|---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H24ClN5O2S/c1-13(2)12-24-21(29)19-18(15-9-10-17(30-3)16(23)11-15)27-28-20(25-26-22(28)31-19)14-7-5-4-6-8-14/h4-11,13,18-19,27H,12H2,1-3H3,(H,24,29) |
InChI Key |
ZXIBYSAJXPJXOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1C(NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl [2-(furan-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]carbamate](/img/structure/B11580435.png)

![5-Ethyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11580443.png)

![3,4-dihydroisoquinolin-2(1H)-yl{5-[(2-methoxyphenoxy)methyl]furan-2-yl}methanone](/img/structure/B11580459.png)
![ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B11580480.png)
![4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)butanamide](/img/structure/B11580484.png)

![(3E)-3-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11580492.png)

![(3-Nitro-2-phenyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinolin-1-yl)(thiophen-2-yl)methanone](/img/structure/B11580509.png)
![Ethyl 2-[({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11580510.png)
![(2E)-2-cyano-N-cyclohexyl-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11580511.png)
